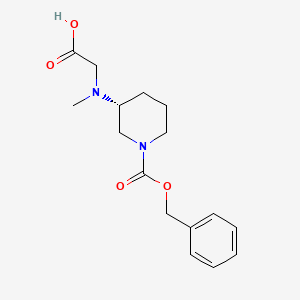
(R)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that features a piperidine ring, a carboxylic acid group, and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amine group on the piperidine ring, followed by the introduction of the carboxymethyl group through alkylation reactions. The final step often includes esterification with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The use of protecting groups and selective deprotection steps is crucial to avoid side reactions and ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl ester group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain neurotransmitters and other biologically active molecules.
Medicine
In medicine, ®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester is investigated for its potential therapeutic effects. It may serve as a lead compound for developing new drugs targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid methyl ester
- ®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid ethyl ester
- ®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid propyl ester
Uniqueness
Compared to its analogs, ®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester offers unique properties due to the presence of the benzyl ester group. This group can influence the compound’s lipophilicity, stability, and binding affinity to molecular targets, making it distinct in its applications and effects.
Properties
IUPAC Name |
2-[methyl-[(3R)-1-phenylmethoxycarbonylpiperidin-3-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-17(11-15(19)20)14-8-5-9-18(10-14)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,19,20)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLIGRCBWBJOTO-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
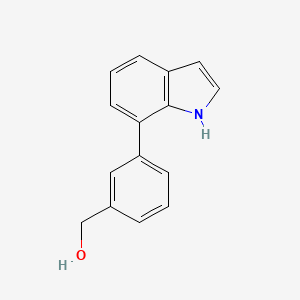
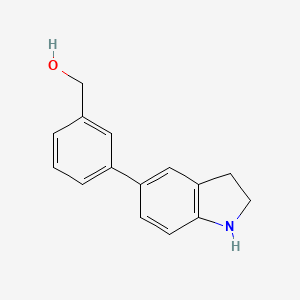

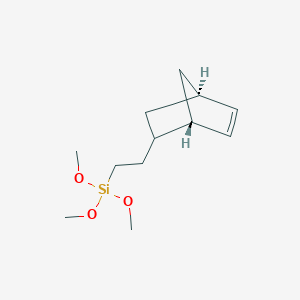
![[4-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate](/img/structure/B7984579.png)
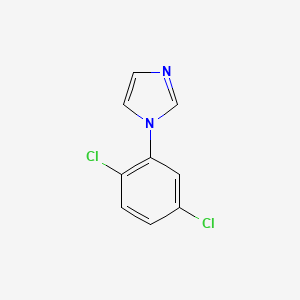
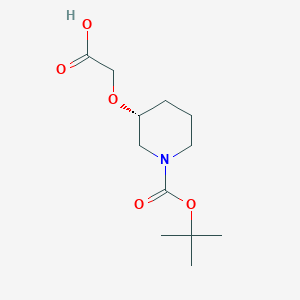
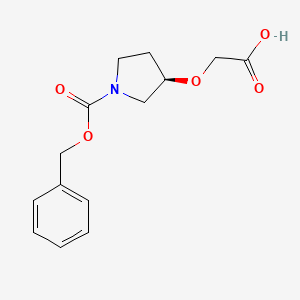
![(R)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7984594.png)
![(R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7984615.png)
![(R)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B7984619.png)
![[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B7984628.png)
![[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7984630.png)
![[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7984633.png)
